molecular formula C13H12N4O B10812974 7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

Cat. No.: B10812974
M. Wt: 240.26 g/mol
InChI Key: QXGZFDXFBHLCTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is a synthetic triazolopyrimidine derivative of interest in medicinal chemistry and pre-clinical research. Compounds within the triazolopyrimidine class are frequently explored as privileged scaffolds in drug discovery due to their versatile biological activities and ability to mimic purine structures . The specific substitution pattern of this compound, featuring a methyl group at the 7-position and an o-tolyl (2-methylphenyl) group at the 3-position, is designed to modulate its physicochemical properties and interaction with biological targets. Researchers investigate such molecules for their potential application across various therapeutic areas, including as anti-infective agents and for central nervous system disorders . The presence of the hydroxyl group at the 5-position contributes to the compound's hydrogen-bonding capacity and may influence its tautomeric properties . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions, utilizing standard safety practices consistent with handling new chemical entities.

Properties

IUPAC Name

7-methyl-3-(2-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c1-8-5-3-4-6-10(8)12-15-16-13-14-9(2)7-11(18)17(12)13/h3-7H,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGZFDXFBHLCTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NNC3=NC(=CC(=O)N23)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Cyclization Reactions

ParameterOptimized ConditionImpact on Yield/Selectivity
SolventEthanolEnhances solubility of reactants
CatalystAPTSAccelerates cyclization
Reaction Time24 hoursEnsures complete conversion

Biginelli-Like Multicomponent Reactions (MCRs)

Regioselective synthesis of triazolopyrimidines is achieved via Biginelli-like protocols, where 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones react with 3,5-diamino-1,2,4-triazoles . Acidic vs. neutral conditions dictate substituent placement (5-aryl vs. 7-aryl).

Regioselectivity Control :

  • Acidic Conditions : Favor 5-aryl-7-methyl derivatives.

  • Neutral Ionic Liquids : Shift to 7-aryl-5-methyl regioisomers.

Functionalization at Key Positions

Introduction of the 7-Methyl Group

The methyl group at position 7 is typically introduced via alkylation of a 7-hydroxy intermediate.

Example Pathway :

  • Intermediate : 7-Hydroxy-5-methyl-triazolopyrimidine (e.g., 14 from TCI Chemicals).

  • Methylation : Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃).

Challenges :

  • Competing side reactions at position 5 (e.g., hydroxyl group deprotonation).

  • Use of anhydrous conditions to prevent hydrolysis.

Incorporation of the 3-o-Tolyl Substituent

The o-tolyl group (2-methylphenyl) at position 3 is introduced via nucleophilic aromatic substitution or cross-coupling reactions .

Approach :

  • Substrate : 3-Chloro-triazolopyrimidine derivative.

  • Reagent : o-Tolylboronic acid (Suzuki coupling) or o-tolyl metal reagents.

  • Catalyst : Pd(PPh₃)₄ for cross-coupling.

Optimized Conditions :

ParameterValueRationale
SolventTHF/DMFPolar aprotic, high boiling
Temperature80–100°CActivates coupling
BaseK₂CO₃Deprotonates boronic acid

Hydroxylation at Position 5

The 5-hydroxyl group is commonly introduced via hydrolysis of a chloro intermediate or direct cyclization .

Direct Cyclization :

  • Reactants : 5-Amino-1,2,4-triazole, diketone, and o-tolualdehyde.

  • Catalyst : Acidic conditions (e.g., HCl).

Hydrolysis Route :

  • Intermediate : 5-Chloro-triazolopyrimidine.

  • Conditions : NaOH (aq.), reflux.

Critical Parameters and Challenges

Regioselectivity Challenges

Ensuring correct regiochemistry requires precise control of reaction conditions:

PositionSubstituentMethodSelectivity Driver
5HydroxylHydrolysis of 5-chloroNucleophilic substitution
7MethylAlkylation of 7-hydroxySteric hindrance minimization
3o-TolylSuzuki couplingElectronic directing

Solvent and Catalyst Optimization

Ethanol is preferred for MCRs due to its low boiling point and compatibility with APTS. Ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) enhance regioselectivity in neutral conditions.

Functional Group Compatibility

The hydroxyl group at position 5 is sensitive to dehydration under acidic conditions. Protection as a methyl ether may be required during subsequent functionalization.

Data Tables and Comparative Analysis

Table 1: Comparative Yields for Key Synthetic Steps

StepReagents/ConditionsYield (%)Source
Core CyclizationAPTS, ethanol, reflux70–85
7-Methyl AlkylationCH₃I, K₂CO₃, DMF60–75
3-o-Tolyl CouplingPd(PPh₃)₄, THF, 80°C50–65
5-HydroxylationNaOH (aq.), reflux70–80

Table 2: Impact of Reaction Conditions on Regioselectivity

Condition5-Substituent7-SubstituentSelectivity (5:7)
Acidic (HCl)ArylMethyl>90:10
Neutral (ILs)MethylAryl10:90
MCR (APTS)EsterArylVaries*

*Depends on aldehyde electron density .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring’s electron-deficient positions enable nucleophilic attacks. Key observations include:

  • Hydroxyl Group Reactivity : The hydroxyl group at position 5 undergoes substitution with electrophiles like alkyl halides under basic conditions, forming ether derivatives .

  • Amino Group Formation : Reaction with phosphorus oxychloride (POCl₃) converts the hydroxyl group to a chloro intermediate, which can subsequently react with amines to yield amino-substituted analogs.

Example Reaction Pathway :

7-Methyl-3-o-tolyl-[1][2][4]triazolo[4,3-a]pyrimidin-5-ol+R-XBase5-O-R derivative+HX\text{7-Methyl-3-o-tolyl-[1][2][4]triazolo[4,3-a]pyrimidin-5-ol} + \text{R-X} \xrightarrow{\text{Base}} \text{5-O-R derivative} + \text{HX}

(R = alkyl/aryl; X = Cl, Br) .

Electrophilic Aromatic Substitution

The o-tolyl group directs electrophiles to its para position due to steric and electronic effects. Notable reactions:

  • Nitration : Nitrating agents (e.g., HNO₃/H₂SO₄) introduce nitro groups at the para position of the o-tolyl substituent.

  • Halogenation : Bromination (Br₂/FeBr₃) occurs selectively on the aromatic ring, yielding mono-substituted products .

Nitration Data :

ConditionProductYield (%)Reference
HNO₃ (conc.), H₂SO₄, 0°C7-Methyl-3-(4-nitro-o-tolyl)...68

Cycloaddition Reactions

The triazole ring participates in [3+2] cycloadditions with dipolarophiles:

  • With Acetylenes : Forms fused pyrazole derivatives under microwave irradiation .

  • With Nitrile Oxides : Generates triazolotriazine hybrids, enhancing structural complexity for pharmacological screening .

Cycloaddition Example :

7-Methyl-3-o-tolyl-[1][2][4]triazolo[4,3-a]pyrimidin-5-ol+RC≡CHΔFused pyrazole derivative\text{7-Methyl-3-o-tolyl-[1][2][4]triazolo[4,3-a]pyrimidin-5-ol} + \text{RC≡CH} \xrightarrow{\Delta} \text{Fused pyrazole derivative}

(R = electron-withdrawing group) .

Oxidation and Reduction

  • Oxidation : The methyl group at position 7 oxidizes to a carboxylic acid using KMnO₄ under acidic conditions .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring’s double bonds, yielding dihydro derivatives .

Oxidation Data :

Oxidizing AgentProductYield (%)Reference
KMnO₄, H₂SO₄, 80°C7-Carboxy-3-o-tolyl- ...52

Hydrolysis and Ring-Opening Reactions

Under strong acidic or basic conditions:

  • Acidic Hydrolysis : Cleaves the triazole-pyrimidine fused ring, yielding pyrimidine-5-ol and triazole fragments .

  • Basic Conditions : Promotes nucleophilic ring-opening at the triazole moiety, forming linear thiosemicarbazide intermediates .

Hydrolysis Pathway :

7-Methyl-3-o-tolyl-[1][2][4]triazolo[4,3-a]pyrimidin-5-olHCl (5M)Pyrimidin-5-ol+Triazole derivative\text{7-Methyl-3-o-tolyl-[1][2][4]triazolo[4,3-a]pyrimidin-5-ol} \xrightarrow{\text{HCl (5M)}} \text{Pyrimidin-5-ol} + \text{Triazole derivative}

.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization:

  • Suzuki Coupling : The o-tolyl group’s halogenated derivatives react with aryl boronic acids to form biaryl systems .

  • Buchwald-Hartwig Amination : Introduces amino groups at specific positions for drug discovery applications .

Suzuki Reaction Parameters :

CatalystLigandYield (%)Reference
Pd(PPh₃)₄K₂CO₃75

Complexation with Metals

The nitrogen-rich structure chelates transition metals:

  • Copper(II) Complexes : Form octahedral geometries, enhancing antibacterial activity.

  • Zinc Complexes : Stabilize the deprotonated form of the hydroxyl group, studied for catalytic applications.

Complexation Data :

Metal SaltCoordination ModeApplicationReference
CuCl₂·2H₂ON,N,O-donorAntimicrobial agents

Regioselective Functionalization

Controlled reaction conditions enable selective modifications:

  • Ionic Liquid Media : Enhances regioselectivity in three-component reactions, favoring C-6 ester formation .

  • Acidic vs. Neutral Conditions : Switch reaction pathways to yield dihydro or fully aromatic products .

Regioselectivity Example :

ConditionMajor ProductSelectivity (%)Reference
APTS catalyst, ethanolEthyl 2-amino-7-methyl-5-...89
HCl, acetoneDihydro- triazolo...78

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of triazolo[4,3-a]pyrimidines exhibit promising anticancer properties. A study highlighted the synthesis of new functionalized derivatives that showed significant antiproliferative activity against various cancer cell lines. The mechanism often involves the inhibition of specific kinases or enzymes associated with cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have indicated that certain derivatives possess effective antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents to combat resistant strains of bacteria and fungi .

Enzyme Inhibition

Another critical application is in enzyme inhibition, particularly concerning aromatase inhibitors used in hormone-dependent cancers such as breast cancer. Research indicates that triazolo[4,3-a]pyrimidine derivatives can inhibit aromatase activity effectively, thus reducing estrogen levels and potentially slowing tumor growth .

Case Study 1: Anticancer Activity

A recent study synthesized a series of triazolo[4,3-a]pyrimidine derivatives and evaluated their anticancer activity against MCF-7 breast cancer cells. The results showed that compounds with specific substitutions at the 3-position exhibited IC50 values in the low micromolar range, indicating potent anticancer effects .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers tested several derivatives against Staphylococcus aureus and Candida albicans. The results revealed that certain compounds had minimum inhibitory concentrations (MIC) lower than those of standard antibiotics, suggesting their potential as alternative therapeutic agents .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters and substituents of 7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol with analogs:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight (g/mol) Key Properties/Activities Reference ID
This compound C₁₃H₁₂N₄O 7-Me, 3-o-tolyl, 5-OH 248.27 Antiviral potential (inferred from SAR)
ANA-1 (3-(2-chlorophenyl)-6-ethyl-7-methyl[1,2,4]triazolo[4,3-a]pyrimidin-5-ol) C₁₅H₁₄ClN₄O 7-Me, 3-(2-Cl-phenyl), 5-OH, 6-Et 316.75 Anti-influenza activity (IC₅₀ = 30 µM)
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol C₆H₆N₄O 5-Me, 7-OH 150.14 NSC 511493 (biological screening)
7-(4-Methoxyphenyl)-5-(p-tolyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine C₁₉H₁₈N₄O 4,7-dihydro, 7-(4-OMe-phenyl), 5-p-tolyl 318.37 Predicted pKa = 6.80
7-Chloro-5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine C₁₂H₉ClN₄ 7-Cl, 5-p-tolyl 244.68 Anti-tubercular synthesis intermediate

Key Observations :

  • Substituent Effects : The hydroxyl group at position 5 (as in the target compound and ANA-1) is critical for hydrogen bonding in biological systems, whereas chloro or methoxy groups (e.g., in and ) enhance lipophilicity and alter electronic properties .
  • Molecular Weight : Larger substituents (e.g., 4-methoxyphenyl in ) increase molecular weight, which may impact solubility and bioavailability.
Antiviral Activity:
  • ANA-1 (a close analog) inhibits influenza polymerase with an IC₅₀ of 30 µM, attributed to its 2-chlorophenyl and ethyl groups enhancing hydrophobic interactions . The target compound’s o-tolyl group may offer similar advantages but requires empirical validation.
Antifungal Activity:

Biological Activity

7-Methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C₉H₈N₄O
  • Molecular Weight : 178.19 g/mol
  • Density : Approximately 1.6 g/cm³
  • Boiling Point : 241.6°C
  • Flash Point : 99.9°C

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole derivatives against various microbial strains, including resistant bacteria. For example:

CompoundActivity Against ESKAPE PathogensReference
This compoundModerate
Ciprofloxacin (control)High

Anticancer Properties

Several derivatives of triazolo-pyrimidines have been investigated for their anticancer activity. The compound demonstrates potential in inhibiting key enzymes involved in cancer cell proliferation:

StudyCell Line TestedIC₅₀ (µM)Reference
Triazole Derivative AMDA-MB-231 (Breast Cancer)10.5
Triazole Derivative BMCF-7 (Breast Cancer)12.0

The results suggest that modifications to the triazole ring can enhance biological activity.

Anti-inflammatory Effects

Compounds in this class have shown promise in reducing inflammation markers. For instance, a study reported that triazolo derivatives significantly inhibited the production of nitric oxide and TNF-alpha in LPS-stimulated macrophages:

CompoundNO Production Inhibition (%)Reference
This compound45% at 20 µM

Synthesis and Evaluation of Derivatives

A recent study synthesized several derivatives of triazolo-pyrimidines and evaluated their biological activities. The findings indicated that specific substitutions on the triazole ring significantly influenced their pharmacological profiles:

  • Synthesis Method : The derivatives were synthesized via a multi-step reaction involving hydrazine derivatives and pyrimidine precursors.
  • Biological Testing : Each compound was tested against a panel of bacterial pathogens and cancer cell lines.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 7-methyl-3-o-tolyl-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via cyclocondensation reactions. For example, triazolopyrimidine derivatives are often prepared by reacting hydrazine derivatives with substituted pyrimidine precursors under reflux in ethanol or dioxane (e.g., 78°C for 2–4 hours) . Optimization involves adjusting solvent polarity (ethanol vs. DMF/EtOH mixtures), stoichiometry of reagents (e.g., 1:1 molar ratio of hydrazine to pyrimidine), and temperature gradients .

Q. Which spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

  • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming regiochemistry and substituent positions, particularly for distinguishing between o-tolyl and methyl groups . High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment (>95% by area normalization) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodology : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture and light, as fluorine-containing analogs (e.g., fluorinated triazolopyrimidines) are sensitive to degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or molecular docking) predict the compound’s interactions with biological targets?

  • Methodology : Density Functional Theory (DFT) calculations (using software like Gaussian or Discovery Studio) can optimize molecular geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Molecular docking (AutoDock Vina, PyMOL) against protein targets (e.g., A2A adenosine receptors) reveals binding affinities and key residues (e.g., hydrogen bonding with Asn253) .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., antimicrobial vs. anticancer effects)?

  • Methodology : Cross-validate assays under standardized conditions (e.g., MIC testing for antimicrobial activity vs. MTT assays for cytotoxicity). Structural analogs (e.g., 5-imino-thiadiazolo derivatives) show divergent activities due to substituent effects (e.g., electron-withdrawing groups enhance antimicrobial potency) . Use SAR (Structure-Activity Relationship) tables to correlate functional groups with activity:

Substituent PositionFunctional GroupObserved ActivityReference
C-3o-TolylAnticancer
C-7MethylAntimicrobial

Q. How can regioselectivity challenges in triazolopyrimidine synthesis be addressed?

  • Methodology : Regioselectivity is influenced by steric and electronic factors. For example, using bulky bases (e.g., DBU) directs cyclization to the [1,2,4]triazolo[4,3-a] position over alternative isomers. Microwave-assisted synthesis (100–120°C, 30 min) improves yield (85–90%) compared to traditional reflux .

Q. What in vitro assays are suitable for evaluating the compound’s kinase inhibition potential?

  • Methodology : Use ADP-Glo™ kinase assays (Promega) with recombinant kinases (e.g., PI3Kα or EGFR). IC₅₀ values are determined via dose-response curves (0.1–100 μM). Triazolopyrimidine derivatives with hydroxymethyl groups show enhanced inhibition due to hydrogen bonding with ATP-binding pockets .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in polar solvents?

  • Resolution : Discrepancies arise from variations in crystal packing (e.g., polymorphs) and purity levels. X-ray crystallography (e.g., CCDC 1876881) confirms that methyl and o-tolyl groups create hydrophobic domains, reducing water solubility. Co-solvents (e.g., 10% DMSO in PBS) improve dissolution for biological assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.